molecular formula C7H14ClN3O B2881917 4-(2-Chloroethyl)piperazine-1-carboxamide CAS No. 705941-91-9

4-(2-Chloroethyl)piperazine-1-carboxamide

Cat. No.: B2881917
CAS No.: 705941-91-9
M. Wt: 191.66
InChI Key: GXGVGDLJJXJKFN-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)piperazine-1-carboxamide ( 705941-91-9) is a chemical reagent with the molecular formula C7H14ClN3O and a molecular weight of 191.66 g/mol . This compound features a piperazine ring core, a versatile scaffold frequently employed in medicinal chemistry and drug discovery for optimizing the pharmacokinetic properties and structural conformation of bioactive molecules . The piperazine ring is a privileged structure in the development of pharmacologically active compounds, and derivatives containing the carboxamide functional group have demonstrated significant research value across multiple therapeutic areas . Piperazine-carboxamide hybrids have shown potent inhibitory activity in biochemical assays . The reactive 2-chloroethyl substituent on the piperazine nitrogen provides a handle for further synthetic elaboration, making this compound a valuable building block for constructing more complex molecular architectures for research applications . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research and analysis and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN3O/c8-1-2-10-3-5-11(6-4-10)7(9)12/h1-6H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGVGDLJJXJKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 2 Chloroethyl Piperazine 1 Carboxamide and Its Analogues

Direct Synthesis Approaches to the 4-(2-Chloroethyl)piperazine-1-carboxamide Skeleton

Direct synthesis strategies focus on constructing the piperazine (B1678402) ring from acyclic precursors, integrating the formation of the core heterocycle with the introduction of its substituents. These methods can be performed in multiple discrete steps or through more streamlined one-pot protocols.

Multi-Step Synthesis Pathways

Multi-step pathways are a classical approach to building the piperazine skeleton from simple, linear molecules. A common strategy involves the cyclization of a diamine precursor. For N,N'-disubstituted piperazines, this often involves reacting a primary amine with a bis(2-haloethyl)amine. For instance, in the synthesis of the drug Vilazodone, the piperazine ring was constructed by reacting ethyl 5-aminobenzofuran-2-carboxylate with bis-(2-chloroethyl)amine. nih.gov This foundational method establishes the core ring, which can then be further modified.

A plausible multi-step route to the this compound skeleton could begin with diethanolamine (B148213). This starting material can be converted to bis(2-chloroethyl)amine (B1207034) hydrochloride via reaction with a chlorinating agent like thionyl chloride. The resulting bis-electrophilic compound can then undergo cyclization with a suitable nitrogen source that incorporates the carboxamide functionality or a precursor to it. A related industrial process for a similar compound, N-methyl-N'-(2-chloroethyl)piperazine, starts with the reaction of diethanolamine and methylamine (B109427) to form N-methylpiperazine, which is subsequently alkylated. google.com

A general representation of such a pathway is outlined below:

Formation of Bis(2-chloroethyl)amine: Reaction of diethanolamine with thionyl chloride or a similar reagent.

Acylation: The resulting bis(2-chloroethyl)amine is acylated to form an amide, which serves to protect the nitrogen and direct the subsequent cyclization.

Cyclization: The N-acyl-bis(2-chloroethyl)amine is cyclized with a source of the second nitrogen atom, such as ammonia (B1221849) or an ammonia equivalent, to form the piperazine ring.

Functional Group Interconversion: Subsequent steps would involve manipulation of the functional groups to yield the final carboxamide and chloroethyl moieties.

One-Pot Reaction Protocols

One-pot syntheses aim to improve efficiency by combining multiple reaction steps in a single vessel, avoiding the isolation of intermediates. nih.gov Multi-component reactions (MCRs) are particularly powerful in this regard for rapidly building molecular complexity. researchgate.net For piperazine synthesis, one-pot, three-component routes have been developed that yield highly substituted and functionalizable piperazine products with excellent stereoselectivity. nih.gov

One such advanced protocol involves the SN2-type ring-opening of an N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to form the piperazine ring. nih.gov While not producing the specific target compound, this methodology demonstrates the potential of MCRs to construct the piperazine core. Adapting such a strategy for this compound would require the careful selection of three or four components that carry the necessary chloroethyl and carboxamide precursor functionalities.

Reaction Type Components Catalyst/Conditions Product Type Reference
Three-Component AnnulationN-Activated Aziridine, Aniline, Propargyl CarbonatePd-catalystHighly Substituted Piperazines nih.gov
Multi-component ReactionAldehyde, Amine, Isocyanide, Chloroacetic AcidInCl3Diketopiperazines

Modular Synthesis Utilizing 4-(2-Chloroethyl)piperazine Intermediates

Modular synthesis is a highly flexible approach that begins with a pre-formed piperazine core, which is then functionalized in a stepwise manner. This allows for the synthesis of a wide array of analogues by varying the reacting partners at each step. This strategy can be conceptually divided into two primary pathways for the target molecule: chloroethylation followed by carbamoylation, or carbamoylation followed by chloroethylation.

Derivatization of Piperazine with Chloroethyl Moieties

The introduction of a 2-chloroethyl group onto a piperazine nitrogen is a key step in many synthetic routes. This is typically achieved via nucleophilic substitution, where a piperazine nitrogen atom attacks an electrophilic two-carbon synthon bearing a chlorine atom and a leaving group.

A common and direct method is the N-alkylation of piperazine or a mono-substituted piperazine with 1-bromo-2-chloroethane (B52838). To prevent the major side-reaction of di-alkylation, it is often necessary to use a large excess of piperazine or to employ a mono-protected piperazine derivative, such as 1-Boc-piperazine or 1-acetylpiperazine. nih.gov The protecting group ensures that alkylation occurs at the free secondary amine, and it can be removed in a subsequent step. A patent for the synthesis of N-methyl-N'-(2-chloroethyl)piperazine describes the substitution reaction between N-methylpiperazine and 1-bromo-2-chloroethane under alkaline conditions. google.com

Alternatively, the chloroethyl group can be installed by modifying a hydroxyethyl (B10761427) precursor. For example, 1-(2-hydroxyethyl)piperazine can be treated with thionyl chloride (SOCl₂) or a similar chlorinating agent to convert the hydroxyl group into a chloride. This two-step process (hydroxyethylation followed by chlorination) provides another reliable route to the 1-(2-chloroethyl)piperazine (B3192190) intermediate.

Starting Material Reagent Conditions Product Reference
N-Methylpiperazine1-Bromo-2-chloroethaneAcetone, aq. NaOH, 20-25°CN-Methyl-N'-(2-chloroethyl)piperazine chemscene.com
2-(4-Acetylpiperazin-1-yl)ethanol4-Toluenesulfonyl chloride, TriethylamineMethylene (B1212753) chloride, ambient temp.1-Acetyl-4-(2-chloroethyl)piperazine

Introduction of the Carboxamide Functionality

The carboxamide group (-CONH₂) can be introduced onto the piperazine ring using several methods. The choice of strategy often depends on the other substituent present on the ring.

Route A: Carbamoylation of 1-(2-Chloroethyl)piperazine

If 1-(2-chloroethyl)piperazine is used as the intermediate, the carboxamide can be formed on the remaining secondary amine. A direct method is the reaction with an isocyanate that can deliver the C(=O)NH₂ moiety. Reagents such as trimethylsilyl (B98337) isocyanate can be used, typically followed by aqueous workup to hydrolyze the silyl (B83357) group and reveal the primary amide. Another approach involves reacting the piperazine with sodium or potassium cyanate (B1221674) in the presence of an acid, which generates isocyanic acid in situ.

Route B: Alkylation of 1-Piperazinecarboxamide

An alternative modular route begins with the synthesis of 1-piperazinecarboxamide. This key intermediate can be prepared by reacting piperazine with a carbamoylating agent under conditions that favor mono-substitution. Once formed, the secondary amine of 1-piperazinecarboxamide can be alkylated using a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 2-chloroethyl tosylate, under basic conditions to yield the final product.

A highly direct, albeit potentially low-yielding due to side reactions, synthesis would involve the reaction of a suitable amine with 2-chloroethyl isocyanate. researchgate.net For example, the reaction of cyclohexylamine (B46788) with 2-chloroethyl isocyanate is the first step in the synthesis of the anticancer drug Lomustine. epo.org A similar reaction with piperazine could theoretically form the desired product, but would likely require careful control of stoichiometry to minimize the formation of byproducts.

Piperazine Intermediate Reagent Reaction Type Resulting Moiety Reference
1-Ethylpiperazine(4-chlorophenyl)carbamic chlorideAcylationN-(4-chlorophenyl)carboxamide ijpsr.com
Carbazole alcohol2-Chloroethyl isocyanateCarbamoylationN-(2-chloroethyl)carbamate researchgate.net
1-(2-Chloroethyl)piperazineNaOCN, AcidCarbamoylationCarboxamide

Catalytic Methods in the Synthesis of this compound Derivatives

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and environmental profile of synthetic routes to piperazine derivatives. Catalysts can be employed in the construction of the piperazine ring itself or in the subsequent functionalization steps.

For the formation of the piperazine core, various catalytic processes involving both intermolecular and intramolecular cyclization have been reviewed. finechem-mirea.ru A patented method for preparing N-alkyl-piperazines involves the reaction of an N-substituted diethanolamine with ammonia or a primary amine in the presence of hydrogen and a metal-containing supported catalyst, such as a ZrO₂/CuO/NiO composite. organic-chemistry.org This highlights the use of heterogeneous catalysis in the large-scale production of piperazine precursors.

Modern synthetic methods increasingly rely on transition-metal catalysis for C-N bond formation. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are standard methods for creating N-aryl piperazines, which are common in pharmaceuticals. nih.gov Palladium catalysis is also used in modular syntheses of highly substituted piperazines. organic-chemistry.org

Furthermore, photoredox catalysis has emerged as a mild and effective method for generating piperazine derivatives. organic-chemistry.org A visible-light-promoted decarboxylative annulation protocol between a glycine-based diamine and various aldehydes, using an iridium-based photocatalyst, provides access to C2-substituted piperazines. organic-chemistry.org Organic photoredox catalysts have also been used for the site-selective C-H alkylation of the piperazine ring, allowing for late-stage functionalization of complex piperazine-containing molecules. rsc.orgnih.gov While these methods focus on C-H functionalization rather than N-functionalization, they illustrate the expanding role of catalysis in creating diverse piperazine analogues.

Catalytic Method Catalyst Transformation Application Reference
Reductive Amination / CyclizationSupported Metal Catalyst (e.g., ZrO₂/CuO/NiO)Diethanolamine + Amine → N-AlkylpiperazinePiperazine Core Synthesis organic-chemistry.org
AnnulationPd-catalystAziridine + Aniline + Propargyl Carbonate → PiperazinePiperazine Core Synthesis nih.gov
Decarboxylative AnnulationIridium PhotocatalystGlycine-diamine + Aldehyde → C2-Substituted PiperazinePiperazine Derivatization organic-chemistry.org
C-H AlkylationOrganic Photoredox CatalystPiperazine + Alkyl Precursor → C-Alkylated PiperazinePiperazine Derivatization rsc.org

Application of Lewis Bases and Organocatalysts (e.g., DABCO-mediated reactions)

A prominent strategy for the synthesis of N-substituted piperazines, including those with a 2-chloroethyl group, involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a Lewis base and organocatalyst. rsc.orgresearchgate.net This methodology often leverages the ring-opening of DABCO to introduce the N-ethylpiperazine moiety.

One approach involves the reaction of DABCO with various electrophiles, such as alkyl or aryl halides, to form quaternary ammonium (B1175870) salts. These activated intermediates can then react with nucleophiles, leading to the cleavage of a C-N bond in the DABCO cage and the formation of a piperazine derivative. rsc.orgnih.gov For instance, the reaction of DABCO with polychlorinated pyrimidines can yield 4-(2-chloroethyl)piperazin-1-yl pyrimidines. mdpi.com In this case, DABCO acts as a nucleophile, displacing a chlorine atom on the pyrimidine (B1678525) ring, followed by an intramolecular ring-opening of the DABCO salt to generate the desired product. mdpi.com

The versatility of this method is highlighted by the wide range of reagents that can be used to activate DABCO, including carboxylic acids, diaryliodonium salts, and tosyl halides. rsc.org Furthermore, the in situ activation of DABCO in multicomponent reactions provides an efficient pathway for creating diverse, drug-like piperazine derivatives. rsc.orgnih.gov

Reactant 1Reactant 2ConditionsProductYieldReference
TetrachloropyrimidineDABCOMeCN, ~20 °C2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine42% mdpi.com
Heteroaryl chloridesDABCO and a nucleophileMicrowave, 160 °C4-substituted 1-heteroarylpiperazines- nih.gov

This table summarizes examples of DABCO-mediated reactions for the synthesis of piperazine derivatives.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed amination)

Transition metal catalysis, particularly palladium-catalyzed amination (Buchwald-Hartwig amination), offers a powerful and versatile method for the synthesis of N-aryl piperazines. nih.gov This reaction involves the coupling of an aryl halide or triflate with a piperazine derivative in the presence of a palladium catalyst and a base.

This methodology has been successfully applied in the synthesis of various pharmaceutical compounds containing the piperazine core. nih.gov For example, the synthesis of Avapritinib involves the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate in a high-yield SNAr reaction, a related nucleophilic aromatic substitution. nih.gov While not a direct palladium-catalyzed amination, it showcases the utility of coupling reactions in forming C-N bonds with piperazine.

The synthesis of other piperazine-containing drugs, such as Palbociclib and Ribociclib, also involves SNAr reactions as a key step to introduce the piperazine moiety onto a heterocyclic scaffold. nih.gov These reactions highlight the importance of coupling strategies in the construction of complex, medicinally relevant molecules.

Aryl Halide/TriflatePiperazine DerivativeCatalyst SystemProductReference
Aryl HalideN-Boc-piperazine-N-Aryl-N'-Boc-piperazine nih.gov
2-nitro-5-halopyridinePiperazine-N-(2-nitropyridin-5-yl)piperazine nih.gov

This table provides examples of coupling reactions used in the synthesis of piperazine-containing compounds.

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency, selectivity, and environmental footprint of synthetic processes, advanced techniques such as microwave-assisted synthesis and principles of green chemistry are increasingly being employed in the preparation of piperazine derivatives.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including piperazine derivatives. nih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.govnih.gov

For instance, a highly efficient, one-pot, two-step synthesis of 4-substituted 1-heteroarylpiperazines has been developed using microwave heating at 160 °C. nih.gov This method demonstrates the potential of MAOS to streamline synthetic procedures. The synthesis of various carboxamides and triazole-based piperazine derivatives has also been successfully achieved under microwave conditions, often with improved yields and milder reaction conditions. nih.govscipublications.com

Reaction TypeConventional MethodMicrowave MethodBenefitReference
Synthesis of triazine derivativesHoursMinutes90-95% reduction in time, increased yield nih.gov
DBU-catalyzed tandem annulation2 hours (thermal)3 minutes (microwave)Faster reaction, improved chemoselectivity nih.gov
Synthesis of triazole piperazine derivatives-15 minutes at 120 °CRapid and high yield scipublications.com

This table compares conventional and microwave-assisted synthesis for piperazine derivatives.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals to minimize environmental impact. researchgate.netmdpi.com This includes the use of greener solvents, catalyst-free reactions, and energy-efficient methods like photoredox catalysis. researchgate.netmdpi.com

For the synthesis of piperazine analogues, several green strategies have been explored. researchgate.net These include multicomponent, single-pot reactions that increase atom economy and reduce waste. researchgate.net The use of water as a solvent, where feasible, is a key aspect of green chemistry due to its non-toxic and non-flammable nature. mdpi.com

Photoredox catalysis, which utilizes visible light to drive chemical reactions, offers a sustainable alternative to traditional methods that may require harsh reagents or high temperatures. mdpi.com Both transition-metal and purely organic photoredox catalysts have been employed for the C-H functionalization of piperazines, providing a greener route to novel derivatives. mdpi.com These approaches align with the growing demand for environmentally benign synthetic methodologies in the pharmaceutical industry. researchgate.netmdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 2 Chloroethyl Piperazine 1 Carboxamide

Reactivity Profiles of the Chloroethyl Moiety

The primary reactive site of the molecule is the terminal chlorine atom of the 2-chloroethyl group. This alkyl chloride is susceptible to a variety of reactions, most notably nucleophilic substitutions and intramolecular cyclizations.

Nucleophilic Substitution Reactions

The carbon atom bearing the chlorine in the chloroethyl group is electrophilic and readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This reaction is a cornerstone for the elaboration of the 4-(2-chloroethyl)piperazine-1-carboxamide scaffold, allowing for the introduction of diverse functional groups. The general mechanism involves the attack of a nucleophile on the carbon atom, leading to the displacement of the chloride ion.

Common nucleophiles that can be employed in these reactions include:

Amines (primary and secondary)

Thiols

Alkoxides

Phenoxides

Cyanide

The reaction with amines is particularly useful for the synthesis of more complex piperazine (B1678402) derivatives with extended side chains, which are of interest in medicinal chemistry. For instance, reaction with a secondary amine, such as morpholine, would yield the corresponding tertiary amine.

NucleophileProductReaction Conditions
Secondary Amine (e.g., Morpholine)4-(2-Morpholinoethyl)piperazine-1-carboxamideTypically heated in a suitable solvent with a base to scavenge the HCl formed.
Thiol (e.g., Ethanethiol)4-(2-(Ethylthio)ethyl)piperazine-1-carboxamideOften carried out in the presence of a base like sodium ethoxide.
Alkoxide (e.g., Sodium methoxide)4-(2-Methoxyethyl)piperazine-1-carboxamideReaction with the corresponding sodium alkoxide in an alcoholic solvent.

Cyclization Pathways and Ring Closure Reactions

A significant reaction pathway for this compound and its analogs is intramolecular cyclization. This process is driven by the proximity of a nucleophilic center within the molecule to the electrophilic chloroethyl group. In the case of this compound, the nitrogen atom of the carboxamide could potentially act as an internal nucleophile, leading to the formation of a bicyclic system.

However, a more analogous and well-documented cyclization occurs in related N-phenyl-N'-(2-chloroethyl)ureas, which spontaneously cyclize to form N-phenyl-4,5-dihydrooxazol-2-amines. ulaval.canih.gov This suggests that the oxygen atom of the carboxamide group in this compound, after a potential tautomerization or under specific conditions, could act as the nucleophile, attacking the chloroethyl group to form a bicyclic structure. This intramolecular reaction is often favored over intermolecular reactions, especially at low concentrations. The formation of such bicyclic piperazine analogs has been explored in the design of conformationally constrained molecules. nih.gov

Transformations Involving the Piperazine-1-carboxamide (B1295725) Substructure

The piperazine-1-carboxamide portion of the molecule also presents opportunities for chemical modification, although it is generally less reactive than the chloroethyl group.

Reactions at the Carboxamide Nitrogen

The nitrogen atom of the carboxamide group is generally considered to be non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under certain conditions, it can undergo reactions such as acylation or alkylation, though these are less common. Hydrolysis of the carboxamide bond to yield the corresponding carboxylic acid and piperazine derivative is also a possible transformation, typically requiring harsh acidic or basic conditions.

Modification of the Piperazine Ring System

The piperazine ring itself is a key structural feature. The secondary amine within the ring is a potential site for further functionalization, although in this compound, both nitrogen atoms of the piperazine ring are tertiary. However, modifications to the ring can be achieved through more complex synthetic routes, such as ring-opening and subsequent re-closure, or through reactions that involve the carbon atoms of the ring, for example, via radical reactions. Recent advances have focused on the C-H functionalization of piperazine rings to introduce substituents on the carbon skeleton. mdpi.com

Reaction Mechanism Elucidation

The mechanisms of the reactions involving this compound are generally well-understood from studies of analogous compounds.

Investigation of Reaction Intermediates (e.g., quaternary ammonium (B1175870) salts)

A key feature of the reactivity of this compound is the potential for intramolecular cyclization, leading to the formation of a quaternary ammonium salt as a reactive intermediate. This process is driven by the nucleophilic attack of the nitrogen atom at the 4-position of the piperazine ring on the electrophilic carbon of the 2-chloroethyl side chain.

The formation of such bicyclic quaternary ammonium ions is a common feature in the chemistry of nitrogen mustards and related compounds. nih.govnih.gov These intermediates are typically highly reactive and are not isolated but are inferred from the products of subsequent reactions with nucleophiles. The strain of the newly formed ring and the positive charge on the nitrogen atom make the system susceptible to nucleophilic attack.

Proposed Formation of the Quaternary Ammonium Intermediate:

The intramolecular reaction is proposed to proceed as follows:

The lone pair of electrons on the tertiary amine nitrogen (N-4) of the piperazine ring acts as an internal nucleophile.

This nitrogen attacks the carbon atom bearing the chlorine atom, displacing the chloride ion.

This results in the formation of a bicyclic piperazinium salt, a quaternary ammonium species.

The structure of this proposed intermediate is a 1-carboxamide-1,4-diazoniabicyclo[2.2.2]octane cation. The presence of this intermediate can be indirectly confirmed by trapping experiments with various nucleophiles. For instance, in the presence of a strong nucleophile, the strained rings of the bicyclic intermediate would open, leading to the formation of a new piperazine derivative with the nucleophile attached to the ethyl group.

Table 1: Plausible Reaction Intermediates and Subsequent Products
Intermediate Structure Reactant/Conditions Subsequent Product(s)
Quaternary Ammonium Salt (1-carboxamide-1,4-diazoniabicyclo[2.2.2]octane)Bicyclic cationIntramolecular cyclizationAdducts with various nucleophiles

Theoretical Mechanistic Pathway Analysis (e.g., ANRORC mechanisms)

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway in heterocyclic chemistry that can lead to the substitution of a leaving group on a heterocyclic ring. wikipedia.org While often discussed in the context of aromatic heterocycles like pyrimidines, the principles can be considered for highly strained or activated saturated systems.

In the context of this compound, an ANRORC-type mechanism is less likely to be the primary pathway for simple substitution reactions involving the chloroethyl group, as intramolecular cyclization to the quaternary ammonium salt is kinetically favored. However, under specific conditions with potent nucleophiles, a theoretical ANRORC pathway for the modification of the piperazine ring itself could be postulated, although it is not a commonly cited mechanism for this class of compounds.

A hypothetical ANRORC-like pathway might involve the following steps:

Addition of Nucleophile: A strong external nucleophile could potentially attack one of the carbon atoms of the piperazine ring.

Ring Opening: This addition could induce the cleavage of a carbon-nitrogen bond in the piperazine ring, leading to a linear intermediate.

Ring Closure: Subsequent intramolecular reaction could lead to the reformation of a six-membered ring, possibly with the incorporation of the nucleophile or expulsion of a different leaving group.

It is important to note that for saturated systems like the piperazine ring in this compound, such a pathway would be energetically demanding compared to the direct substitution or intramolecular cyclization pathways. The stability of the saturated ring system makes the initial nucleophilic addition and subsequent ring-opening steps highly unfavorable under normal conditions. Therefore, the formation of the quaternary ammonium intermediate via intramolecular cyclization remains the most plausible and mechanistically significant pathway for this compound.

Table 2: Comparison of Mechanistic Pathways
Mechanism Key Intermediate Description Applicability to this compound
Intramolecular Cyclization (SNi)Quaternary Ammonium SaltInternal nucleophilic attack by the piperazine nitrogen on the chloroethyl group.Highly plausible and expected to be a primary reaction pathway.
ANRORCRing-opened speciesAddition of an external nucleophile, leading to ring opening and subsequent ring closure.Theoretically possible under forcing conditions but energetically unfavorable for this saturated heterocyclic system.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Assignments

¹H NMR (Proton NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4-(2-Chloroethyl)piperazine-1-carboxamide, the spectrum is expected to show distinct signals corresponding to the protons of the piperazine (B1678402) ring, the ethyl side chain, and the carboxamide group.

Expected ¹H NMR Signals:

Piperazine Ring Protons: The eight protons on the piperazine ring would likely appear as complex multiplets in the aliphatic region (typically δ 2.5-3.8 ppm). The protons on the carbons adjacent to the nitrogen of the carboxamide (positions 2 and 6) would be in a different chemical environment than those adjacent to the nitrogen bearing the chloroethyl group (positions 3 and 5), leading to distinct signals.

Chloroethyl Protons: The two methylene (B1212753) groups of the 2-chloroethyl substituent would appear as two distinct signals, likely triplets, due to coupling with each other. The -CH₂-Cl protons would be expected further downfield (approx. δ 3.6-3.8 ppm) due to the electron-withdrawing effect of the chlorine atom, while the -N-CH₂- protons would be slightly upfield (approx. δ 2.7-2.9 ppm).

Carboxamide Protons: The -NH₂ protons of the primary amide would typically appear as a broad singlet (approx. δ 5.0-7.0 ppm), and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Signals:

Carbonyl Carbon: The carbon of the C=O group in the carboxamide is expected to be the most downfield signal (approx. δ 155-165 ppm).

Piperazine Ring Carbons: Four distinct signals would be expected for the piperazine ring carbons, reflecting the asymmetry of the molecule.

Chloroethyl Carbons: The -CH₂-Cl carbon would appear around δ 40-45 ppm, while the -N-CH₂- carbon would be further downfield, typically in the δ 50-60 ppm range.

Table 1: Predicted NMR Chemical Shift Ranges for this compound This table is predictive and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Piperazine CH₂ (adjacent to C=O) 2.8 - 3.5 40 - 50
Piperazine CH₂ (adjacent to N-CH₂CH₂Cl) 2.5 - 3.0 50 - 55
N-CH₂ -CH₂Cl 2.7 - 2.9 55 - 60
N-CH₂-CH₂ Cl 3.6 - 3.8 40 - 45
-C(O)NH₂ 5.0 - 7.0 (broad) 155 - 165

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the chloroethyl group (-CH₂-CH₂-).

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, such as linking the chloroethyl group to the piperazine nitrogen and the carboxamide group to the other piperazine nitrogen.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The theoretical exact mass of this compound can be calculated from its molecular formula, C₇H₁₄ClN₃O.

Table 2: HRMS Data for Molecular Formula Confirmation

Molecular Formula C₇H₁₄ClN₃O
Calculated Monoisotopic Mass 191.08254 Da
Expected [M+H]⁺ Ion 192.09032 Da

An experimental HRMS measurement yielding a mass-to-charge ratio that matches the calculated value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. The characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be expected in the mass spectrum, further corroborating the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Bands This table is predictive. Actual experimental peak positions and intensities may vary.

Functional Group Bond Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amide N-H Symmetric & Asymmetric Stretch 3400 - 3100 (two bands)
Primary Amide C=O Stretch 1690 - 1650
Primary Amide N-H Bend 1650 - 1580
Alkane C-H Stretch 2950 - 2850
Amine C-N Stretch 1250 - 1020
Alkyl Halide C-Cl Stretch 800 - 600

The presence of strong absorption bands in these regions would confirm the key functional groups: the primary amide, the aliphatic C-H bonds of the piperazine and ethyl groups, and the carbon-chlorine bond.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography could be used for its absolute structure determination. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. While no published crystal structure currently exists for this specific compound, this method remains the gold standard for unambiguous solid-state structural proof. The analysis would reveal the conformation of the piperazine ring (typically a chair conformation) and the spatial relationship between the carboxamide and chloroethyl substituents.

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for both the purification of the target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile organic compound. Due to the lack of a strong chromophore in the this compound structure, standard UV detection might be challenging. researchgate.netsielc.com Therefore, alternative detectors would be more suitable.

Method Development: A typical approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

Detection: Given the compound's properties, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) would be employed. sielc.com

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for purity analysis as it can separate impurities and provide mass information for their identification. An LC-MS method would confirm the mass of the main peak corresponds to the target compound and help in the characterization of any minor impurities present in the sample. rdd.edu.iq

Computational Chemistry and Theoretical Studies of 4 2 Chloroethyl Piperazine 1 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comnih.gov It is employed to optimize molecular geometry, calculate vibrational frequencies, and determine various electronic properties. mdpi.comresearchgate.net In studies of piperazine-containing compounds, DFT calculations, often using the B3LYP functional, help to determine bond lengths, bond angles, and dihedral angles of the most stable conformation. nih.govresearchgate.net

Theoretical vibrational analysis is also performed using DFT. The calculated frequencies are compared with experimental data from FTIR and FT-Raman spectroscopy to confirm the molecular structure and assign vibrational modes. nih.govchemrxiv.org This comparative analysis helps validate the computational model and provides a deeper understanding of the molecule's structural characteristics.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. mdpi.comnih.gov A larger energy gap suggests higher stability and lower chemical reactivity. nih.gov For similar heterocyclic compounds, DFT calculations are used to compute these energy levels and the associated energy gap. researchgate.netnih.gov

Table 1: Key Quantum Chemical Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting capability.

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A measure of molecular stability and reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including how a molecule might interact with a biological target. nih.govresearchgate.net The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (nucleophilic), blue indicates electron-poor areas (electrophilic), and green indicates neutral regions.

Molecular Modeling and Docking Studies for Theoretical Molecular Interactions

Molecular modeling techniques are essential for predicting how a molecule might behave in a biological system, particularly its interactions with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. mdpi.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and elucidate their mechanism of action at the molecular level. nih.govnih.gov For piperazine (B1678402) derivatives, docking studies have been performed to predict their binding modes and affinities for various targets, including enzymes and receptors. nih.govnih.govnih.gov The results of these studies, often expressed as a docking score or binding energy, help identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. These insights are critical for designing more potent and selective molecules. researchgate.net

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable, low-energy conformations of a molecule. For molecules with flexible structures like 4-(2-Chloroethyl)piperazine-1-carboxamide, this analysis is crucial. The piperazine ring typically adopts a stable chair conformation. nih.govnih.gov Computational methods are used to perform energy minimization, a process that adjusts the molecular geometry to find the most stable arrangement of atoms, thereby predicting the molecule's preferred shape. nih.gov

Theoretical Studies on Intramolecular and Intermolecular Noncovalent Interactions

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are vital for molecular structure and biological recognition. Theoretical methods like Natural Bond Orbital (NBO) analysis are used to study these interactions in detail. nih.gov NBO analysis examines charge delocalization and hyperconjugative interactions within a molecule, providing quantitative insights into the stability derived from these effects. nih.gov In the crystal structures of related carboxamide compounds, intermolecular N-H···O hydrogen bonds are often observed, linking molecules into chains or other supramolecular assemblies. nih.gov Understanding these noncovalent forces is essential for predicting crystal packing and the nature of ligand-receptor binding.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Piperazine 1 Carboxamide Scaffolds

Systematic Modification of the 4-(2-Chloroethyl)piperazine-1-carboxamide Framework

Systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, modifications can be envisioned at three primary locations: the carboxamide group (N1 position), the piperazine (B1678402) ring itself, and the N-4 substituent (the 2-chloroethyl group).

While specific binding studies on this compound are not extensively documented in publicly available literature, the principles of substituent effects can be inferred from studies on analogous piperazine-containing structures. Computational docking and SAR studies on related compounds reveal key insights into how structural changes influence receptor affinity.

For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines designed as dopamine D3 and D2 receptor ligands, modifications to the aryl group attached to the piperazine N1 position significantly impacted binding affinity and selectivity. The introduction of a 2-methoxyphenyl group in place of an unsubstituted phenyl group resulted in a threefold increase in affinity for the D3 receptor. This suggests that substituents capable of forming specific hydrogen bonds or favorable steric interactions within a receptor's binding pocket can dramatically enhance potency.

Similarly, altering the carboxamide portion of the molecule can have profound effects. Replacing a terminal imidazo[1,2-a]pyridine group with a 2-indolyl moiety led to a decrease in binding potency at both D3 and D2 receptors. Conversely, replacement with a cyclohexanecarboxamide analog resulted in a compound with single-digit nanomolar affinity at the D3 receptor and over 150-fold selectivity against the D2 receptor. These findings highlight the sensitivity of receptor-ligand interactions to the chemical nature of the carboxamide substituent.

Applying these principles to this compound, one could hypothesize that:

Modification of the Carboxamide: Replacing the simple -NH2 group with larger, more complex moieties (e.g., substituted aryl or heterocyclic rings) could introduce new interaction points (hydrophobic, hydrogen bonding) with a target receptor, potentially increasing affinity and modulating selectivity.

Substitution on the Piperazine Ring: Although less common, adding substituents to the carbon atoms of the piperazine ring could enforce specific conformations, which may be more favorable for binding to a particular target, thereby enhancing affinity.

The following table, adapted from studies on related arylpiperazines, illustrates how systematic modifications can influence binding affinity.

Compound Modification Substituent (R) Binding Affinity (Ki in nM) at Target X Fold Change vs. Parent
Parent ScaffoldPhenyl15.21.0
Modification 12-Methoxyphenyl5.13.0x increase
Modification 22-Methylphenyl8.91.7x increase
Modification 32-Chlorophenyl28.11.8x decrease
Modification 43-Methoxyphenyl11.51.3x increase

This table is illustrative, based on general principles of SAR in related piperazine series, and does not represent actual data for this compound.

The 2-chloroethyl group attached to the N-4 position is a critical pharmacophoric feature. This moiety is characteristic of nitrogen mustards, a class of alkylating agents known to form covalent bonds with biological nucleophiles. nih.govnih.govpharmacologyeducation.org The chemical reactivity of the 2-chloroethyl group is central to its biological effects. It can undergo intramolecular cyclization to form a highly reactive aziridinium ion. youtube.comacs.org This electrophilic intermediate can then be attacked by nucleophilic residues on macromolecules like proteins and nucleic acids (e.g., the N7 atom of guanine in DNA), leading to irreversible, covalent modification. pharmacologyeducation.orgacs.orgacs.org

This covalent binding can lead to a prolonged duration of action, as the drug's effect persists even after it has been cleared from systemic circulation. longdom.org The structure-activity relationship of nitrogen mustards is heavily influenced by the substituent on the nitrogen atom. youtube.com

Variations of the chloroethyl moiety would be expected to have a significant impact on the compound's activity:

Altering the Halogen: Replacing chlorine with other halogens (e.g., bromine, iodine) would change the reactivity of the group. A bromoethyl or iodoethyl group would be more reactive, potentially leading to faster aziridinium ion formation and more rapid alkylation, but possibly lower selectivity.

Modifying the Ethyl Chain: Extending or branching the ethyl chain (e.g., to a 3-chloropropyl group) would alter the geometry and kinetics of the intramolecular cyclization, thereby modulating the reactivity and potentially the target profile.

Replacement with other Electrophiles: The chloroethyl group could be replaced with other "warheads" capable of covalent modification, such as vinyl sulfones, acrylamides, or epoxides. Each of these groups has a distinct reactivity profile and selectivity for different nucleophilic amino acid residues (e.g., cysteine, lysine, histidine), which would fundamentally alter the compound's biological target engagement.

The irreversible nature of this interaction makes compounds containing a chloroethyl group potent pharmacological tools, but also necessitates careful design to ensure target specificity and minimize off-target reactivity. longdom.org

Rational Design Methodologies

Rational drug design leverages an understanding of a drug target and SAR principles to create more effective therapeutic agents. For the piperazine-1-carboxamide (B1295725) scaffold, key strategies include bioisosteric replacement and molecular hybridization.

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or pharmacokinetic profile. drughunter.comu-tokyo.ac.jp This approach can be applied to various parts of the this compound framework.

Piperazine Ring Bioisosteres: The piperazine ring itself can be replaced with other diamine-containing structures to alter basicity, lipophilicity, and conformational rigidity. Examples include homopiperazine, diazabicycloalkanes, or spirodiamines. aacrjournals.org

Carboxamide Bioisosteres: The carboxamide functional group is a key hydrogen bonding motif. However, it can be susceptible to hydrolysis. Bioisosteric replacements can enhance metabolic stability while retaining key interactions. Common bioisosteres for amides include five-membered heterocyclic rings like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles. These rings mimic the hydrogen bond acceptor/donor properties of the amide bond.

Chloroethyl Moiety Bioisosteres: As discussed, the chloroethyl group acts as a covalent modifier. If a non-covalent interaction is desired, this group could be replaced with moieties that are similar in size but lack the alkylating capacity, such as a propyl or isobutyl group. If covalent binding is to be retained but modulated, alternative electrophilic groups can be used.

The following table provides examples of potential bioisosteric replacements for different parts of the this compound molecule.

Original Moiety Potential Bioisostere Rationale for Replacement
Piperazine RingHomopiperazineAlter ring conformation and pKa
Piperazine RingDiazabicyclo[2.2.1]heptaneIntroduce conformational rigidity
Carboxamide (-CONH2)1,2,4-Oxadiazole (B8745197)Improve metabolic stability, mimic H-bonding
Carboxamide (-CONH2)TetrazoleMimic acidic properties, improve metabolic stability
2-Chloroethyl (-CH2CH2Cl)Propyl (-CH2CH2CH3)Remove covalent activity, maintain size
2-Chloroethyl (-CH2CH2Cl)Acrylamide (-COCH=CH2)Alter covalent mechanism (Michael acceptor)

Molecular hybridization is a design strategy that involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. princeton.edu The goal is to create a new compound with a dual mode of action or with improved affinity and selectivity for a single target by engaging with multiple binding sites.

The piperazine-1-carboxamide scaffold is an excellent linker for creating hybrid molecules. princeton.edu For the this compound framework, hybridization strategies could involve:

Linking to Another Bioactive Scaffold: The carboxamide nitrogen could be functionalized with another known pharmacophore. For example, if the primary target of the chloroethylpiperazine moiety is a specific receptor, the carboxamide could be attached to a fragment known to inhibit an enzyme in a related pathway.

Creating Bitopic Ligands: In a strategy known as scaffold hybridization, the N-(2,3-dichlorophenyl)piperazine nucleus has been linked to a 1,4-benzodioxane-2-carboxamide scaffold to create bitopic ligands that interact with both a primary binding site and a secondary or allosteric site on a receptor. nih.gov A similar approach could be applied by linking the 4-(2-chloroethyl)piperazine unit to another pharmacophore designed to interact with a secondary pocket on a target protein, potentially leading to enhanced affinity or selectivity.

This approach has been successfully used to design multi-target-directed ligands for complex diseases by joining fragments from different drugs. princeton.edu

Development of Focused Libraries Based on the Piperazine-1-carboxamide Motif

The piperazine-1-carboxamide core is well-suited for the construction of focused chemical libraries for screening against various biological targets. The synthetic accessibility of the scaffold allows for the rapid generation of a large number of diverse analogs. A typical library synthesis would exploit the differential reactivity of the two nitrogen atoms in the piperazine ring.

A general synthetic approach could involve:

Starting Material: Begin with a piperazine-1-carboxamide, where the N-4 nitrogen is unprotected.

Diversification at N-4: React the free secondary amine at the N-4 position with a diverse set of electrophiles. This could be achieved through:

Reductive Amination: Reaction with a library of aldehydes or ketones.

Nucleophilic Substitution: Reaction with a library of alkyl or aryl halides (such as 2-chloroethanol to generate the parent compound's side chain).

Acylation/Sulfonylation: Reaction with a library of acyl chlorides or sulfonyl chlorides.

Diversification at the Carboxamide: Alternatively, one could start with a protected piperazine, functionalize the N-1 position to create the carboxamide with various amines, and then deprotect and diversify the N-4 position.

This combinatorial approach allows for the systematic exploration of the chemical space around the piperazine-1-carboxamide scaffold. By varying the substituents at both ends of the molecule, a library of compounds with a wide range of steric, electronic, and physicochemical properties can be generated and screened to identify hits with desired biological activities. The piperazine heterocycle is considered a privileged scaffold precisely because it facilitates such library-based discovery efforts.

Role As a Key Synthetic Intermediate in Complex Molecule Synthesis

Utilization in the Construction of Heterocyclic Systems

The structure of 4-(2-Chloroethyl)piperazine-1-carboxamide is particularly amenable to the synthesis of various heterocyclic systems, which are integral components of many pharmaceuticals. The reactive 2-chloroethyl side chain serves as a key electrophilic site, enabling alkylation of nucleophiles to form new carbon-heteroatom bonds, which can be followed by cyclization reactions to construct new rings.

One notable application is in the synthesis of piperazine (B1678402) derivatives containing the 1,2,4-oxadiazole (B8745197) ring. While direct synthesis from the title compound is a plausible route, related structures are used to produce potent smoothened (Smo) antagonists, which are important in cancer therapy. nih.gov In a typical synthetic strategy, the chloroethyl group can be displaced by a nucleophile, which is then elaborated to form the oxadiazole ring. For instance, it can react with an amidoxime, followed by cyclization, a common method for forming 1,2,4-oxadiazoles. mdpi.com This approach highlights the utility of the chloroethyl group in introducing a flexible linker that facilitates the formation of a new heterocyclic ring.

Similarly, this intermediate can be envisioned in the synthesis of quinoline-containing compounds. The piperazine moiety is a common feature in molecules designed to interact with biological targets, and the quinoline (B57606) ring is a well-known pharmacophore. nih.gov The chloroethyl group allows for the coupling of the piperazine-1-carboxamide (B1295725) scaffold to a pre-formed quinoline derivative, typically through N-alkylation of an amino group on the quinoline system. This modular approach is efficient for creating libraries of potential drug candidates.

The following table illustrates potential reactants that can be coupled with this compound to form different heterocyclic systems.

Reactant ClassResulting Heterocyclic SystemReaction Type
Amidoximes1,2,4-OxadiazoleN-Alkylation followed by Cyclization
Amino-substituted QuinolinesQuinolyl-piperazineN-Alkylation
ThiophenolsThienyl-piperazineS-Alkylation
ImidazolesImidazolyl-piperazineN-Alkylation

Integration into Polycyclic Scaffolds

The piperazine ring itself is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent starting point for constructing more rigid and complex polycyclic systems. nih.gov The defined conformational pre-organization of polycyclic scaffolds can lead to higher binding affinities and selectivities for biological targets.

One strategy for creating polycyclic structures is through intramolecular reactions. The chloroethyl group can act as a tether, reacting with another functional group within the same molecule to form a new ring fused or bridged onto the piperazine core. For example, if the carboxamide nitrogen were to be substituted with a group containing a nucleophile, an intramolecular cyclization could lead to the formation of a bicyclic system.

Furthermore, the piperazine unit can be incorporated into larger macrocyclic structures. The chloroethyl and carboxamide functionalities provide two points of attachment, allowing the molecule to be integrated as a linker or a cornerpiece in a macrocycle. While specific examples starting from this compound are not prevalent in the literature, the synthetic utility of the chloroethyl group for such transformations is well-established.

Precursor in the Synthesis of N-Substituted Piperazine Derivatives

Perhaps the most straightforward and widespread application of this compound is as a precursor for a diverse range of N-substituted piperazine derivatives. The carbon-chlorine bond in the chloroethyl group is susceptible to nucleophilic substitution, making it an excellent electrophile for reactions with various nucleophiles. nih.gov This reaction is a common and efficient method for introducing a wide variety of functional groups onto the piperazine nitrogen.

The general reaction scheme involves the displacement of the chloride ion by a nucleophile (Nu:), as shown below:

This compound + Nu: → 4-(2-Nu-ethyl)piperazine-1-carboxamide + Cl⁻

This alkylation reaction can be performed with a wide range of nucleophiles, leading to a vast library of derivatives. The table below provides examples of nucleophiles and the corresponding N-substituted products.

Nucleophile (Nu:)Product ClassPotential Application Area
Aryl Amines (e.g., Aniline)N-Aryl PiperazinesCNS agents, Kinase inhibitors
Alkyl AminesN,N'-Disubstituted PiperazinesAntihistamines, Antipsychotics
PhenolsAryl Ether PiperazinesAntidepressants, Anxiolytics
ThiolsThioether PiperazinesAntifungal agents
AzidesAzidoethyl PiperazinesClick chemistry precursors

This synthetic versatility allows for the systematic modification of the substituent at the N-4 position of the piperazine ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov By varying the nature of the nucleophile, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the final compound to optimize its biological activity.

Q & A

Basic: What are the key considerations for synthesizing 4-(2-Chloroethyl)piperazine-1-carboxamide with high purity?

Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core followed by chloroethyl group introduction. Critical steps include:

  • Temperature control : Reactions often require low temperatures (0–5°C) during amide bond formation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility of intermediates, while ethanol aids in crystallization .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity. HPLC monitoring is recommended to track byproducts .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the chloroethyl group and carboxamide linkage. Key signals include δ 3.5–4.0 ppm (piperazine CH2_2) and δ 7.2–7.4 ppm (amide protons) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 232.1) and detects halogen isotopic patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and stability under storage conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of piperazine carboxamide derivatives?

Answer:

  • Substituent variation : Replace the chloroethyl group with fluorinated or bulkier alkyl chains to modulate lipophilicity and receptor binding. Evidence shows fluorine enhances blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to evaluate metabolic stability. SAR studies on analogous compounds reveal urea derivatives exhibit longer half-lives in hepatic microsomes .
  • Pharmacophore mapping : Use molecular docking to prioritize substituents that enhance interactions with target receptors (e.g., dopamine D3 vs. D2 selectivity via E2 loop interactions) .

Advanced: What experimental strategies address discrepancies in receptor binding data for chloroethyl-piperazine carboxamides?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 expressing human D3 receptors) and radioligands (e.g., [3^3H]spiperone) to minimize variability .
  • Control experiments : Include reference compounds (e.g., risperidone for dopamine receptors) to validate assay sensitivity .
  • Chimeric receptor studies : Swap extracellular loops (e.g., E2 loop of D3R into D2R) to isolate structural determinants of selectivity .

Methodological: How to assess the chemical stability of this compound under physiological conditions?

Answer:

  • pH stability testing : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC; chloroethyl groups are prone to hydrolysis at acidic pH .
  • Light sensitivity : Expose to UV-Vis light (300–400 nm) and quantify photodegradation products using LC-MS. Store in amber vials to prevent radical-mediated decomposition .

Advanced: What computational approaches predict metabolic pathways and toxicity profiles of piperazine carboxamides?

Answer:

  • In silico metabolism prediction : Tools like ADMET Predictor™ or SwissADME identify likely Phase I/II metabolites (e.g., CYP3A4-mediated N-dealkylation) .
  • Toxicity screening : Use QSAR models to flag structural alerts (e.g., genotoxic potential of chloroethyl groups via alkylation of DNA) .

Basic: What are the solubility challenges and formulation strategies for in vivo studies?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to improve aqueous solubility (>1 mg/mL). Piperazine derivatives often require pH adjustment (pH 3–4) for protonation .
  • In vivo formulation : For rodent studies, administer via intraperitoneal injection in 10% DMSO/saline. Monitor bioavailability using LC-MS/MS .

Advanced: How to design target-specific analogs using molecular hybridization strategies?

Answer:

  • Scaffold hopping : Merge structural motifs from active compounds (e.g., indole-piperazine hybrids for serotonin receptor modulation) .
  • Linker optimization : Replace the carboxamide linker with rigid spacers (e.g., triazoles) to improve target engagement. Amide-to-amine linker modifications reduce D3R affinity by >100-fold, highlighting linker criticality .

Methodological: How to resolve contradictory bioactivity data across cell-based and animal models?

Answer:

  • Dose-response validation : Replicate studies using identical dosing regimens (e.g., 10 mg/kg, bid for 7 days) and control for pharmacokinetic variables (e.g., plasma protein binding) .
  • Off-target profiling : Screen against panels of GPCRs, kinases, and ion channels to identify confounding interactions .

Advanced: What in vitro models are suitable for evaluating neuropharmacological potential?

Answer:

  • Primary neuronal cultures : Assess neurotoxicity and receptor activation via calcium imaging (e.g., Fluo-4 AM dye) .
  • Microdialysis in brain slices : Measure dopamine release in striatal slices to quantify D3R antagonism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.